molecular formula C8H8INO3 B8476087 Methyl 3-amino-4-hydroxy-5-iodobenzoate

Methyl 3-amino-4-hydroxy-5-iodobenzoate

Cat. No.: B8476087
M. Wt: 293.06 g/mol
InChI Key: LBZLWLWHPNOUBZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-hydroxy-5-iodobenzoate is a substituted benzoic acid derivative featuring an amino group at position 3, a hydroxyl group at position 4, and an iodine atom at position 5, with a methyl ester at the carboxyl group.

For instance, Methyl-3-amino-4-hydroxybenzoate (without the iodine substituent) is reported as a precursor for synthesizing benzoxazole derivatives via cyclization with aryl acids . The introduction of iodine at position 5 (as seen in Ethyl 4-amino-2-chloro-5-iodobenzoate and Methyl 2-(4-chlorobenzoyloxy)-5-iodobenzoate) likely enhances steric bulk, alters electronic properties, and influences biological activity .

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

methyl 3-amino-4-hydroxy-5-iodobenzoate

InChI

InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3

InChI Key

LBZLWLWHPNOUBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of Methyl 3-amino-4-hydroxy-5-iodobenzoate with three analogs:

Compound Substituents Key Functional Groups Synthetic Relevance
This compound 3-NH₂, 4-OH, 5-I, COOCH₃ Amino, hydroxyl, iodine, ester Potential precursor for iodinated benzoxazoles
Methyl-3-amino-4-hydroxybenzoate 3-NH₂, 4-OH, COOCH₃ Amino, hydroxyl, ester Used in cyclization to benzoxazole derivatives
Ethyl 4-amino-2-chloro-5-iodobenzoate 4-NH₂, 2-Cl, 5-I, COOCH₂CH₃ Amino, chlorine, iodine, ester Intermediate in pharmaceutical synthesis
Methyl 2-(4-chlorobenzoyloxy)-5-iodobenzoate 2-(4-Cl-benzoyloxy), 5-I, COOCH₃ Chlorobenzoyloxy, iodine, ester Modified solubility/reactivity for drug design
Key Observations:

Amino and Hydroxyl Groups: The 3-amino-4-hydroxy motif (shared with Methyl-3-amino-4-hydroxybenzoate) enables hydrogen bonding and participation in cyclization reactions, such as forming benzoxazoles .

Ester vs. Ethyl Ester: Ethyl esters (e.g., Ethyl 4-amino-2-chloro-5-iodobenzoate) may exhibit slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics .

Physicochemical Properties

  • Methyl-3-amino-4-hydroxybenzoate: Synthesized via literature methods involving cyclization with aryl acids; IR and NMR data confirm the presence of amino, hydroxyl, and ester groups .
  • Ethyl 4-amino-2-chloro-5-iodobenzoate: Molecular weight 327.54 g/mol (C₉H₉ClINO₂); structural characterization includes mass spectrometry and NMR .
  • Iodinated analogs in : Compounds like 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole exhibit high melting points (>200°C), attributed to iodine’s bulky electronegative nature .

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